molecular formula C16H17IN2O3S B4086877 N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Cat. No. B4086877
M. Wt: 444.3 g/mol
InChI Key: DDBVCNCENWYZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide, also known as MLN-4760, is a small molecule inhibitor of the protein chymase. Chymase is a serine protease that is primarily expressed in mast cells and has been implicated in a variety of diseases, including cardiovascular disease, asthma, and cancer. Inhibition of chymase activity has therefore been proposed as a potential therapeutic strategy for these diseases.

Mechanism of Action

Chymase is a protease that cleaves a variety of substrates, including angiotensin I, which is a precursor to the vasoconstrictor angiotensin II. Inhibition of chymase activity therefore leads to reduced production of angiotensin II, which can have beneficial effects in cardiovascular disease. In addition, chymase has been shown to activate a variety of cytokines and growth factors, which can contribute to inflammation and tumor growth. Inhibition of chymase activity can therefore have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
In addition to its effects on chymase activity, N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of other serine proteases, including tryptase and cathepsin G. This compound has also been shown to inhibit the uptake of norepinephrine in cardiac sympathetic nerve terminals, which can lead to reduced sympathetic nervous system activity.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is that it is a specific inhibitor of chymase activity, which can make it a useful tool for investigating the role of chymase in disease. However, one limitation of this compound is that it is a small molecule inhibitor, which can limit its use in certain experimental systems. In addition, as with any pharmacological agent, it is important to carefully consider the concentration and duration of treatment when using this compound in experiments.

Future Directions

There are a number of potential future directions for research on N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide and chymase inhibition. One area of interest is the role of chymase in cancer, and whether inhibition of chymase activity could be a useful therapeutic strategy for cancer treatment. Another area of interest is the potential use of chymase inhibitors in combination with other therapies, such as angiotensin-converting enzyme inhibitors or beta blockers, for the treatment of cardiovascular disease. Finally, further investigation is needed to fully understand the biochemical and physiological effects of chymase inhibition, and to identify any potential side effects or limitations of this approach.

Scientific Research Applications

N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been used in a number of scientific studies to investigate the role of chymase in disease. For example, in a study of heart failure in rats, treatment with this compound was found to improve cardiac function and reduce fibrosis. In a study of asthma in mice, this compound was found to reduce airway inflammation and hyperresponsiveness. This compound has also been investigated as a potential therapeutic for cancer, as chymase has been implicated in tumor growth and metastasis.

properties

IUPAC Name

N-(4-iodophenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O3S/c1-11-3-9-15(10-4-11)23(21,22)19-12(2)16(20)18-14-7-5-13(17)6-8-14/h3-10,12,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBVCNCENWYZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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